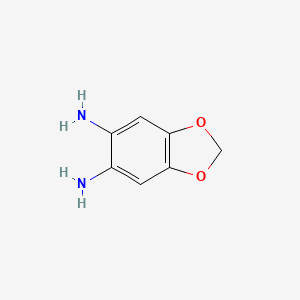

1,3-Benzodioxole-5,6-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHKEQOYVVRBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191928 | |

| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38608-07-0 | |

| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038608070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxole-5,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxole-5,6-diamine (CAS Number 81864-15-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged structural motif found in a multitude of natural products and synthetically derived compounds, exhibiting a wide spectrum of biological activities. [1]Its presence is integral to the pharmacological effects of compounds targeting a range of conditions, from neurological disorders to cancer. [2][3]This guide focuses on a key derivative, 1,3-Benzodioxole-5,6-diamine, a versatile building block and analytical reagent. As a Senior Application Scientist, the aim of this document is to provide not just a collection of data, but a cohesive understanding of this compound's synthesis, properties, and applications, grounded in established scientific principles. The protocols and insights herein are designed to be self-validating, empowering researchers to confidently incorporate this valuable molecule into their research and development workflows.

Physicochemical and Structural Characteristics

This compound, also known by synonyms such as 1,2-Diamino-4,5-methylenedioxybenzene and 4,5-Methylenedioxy-1,2-phenylenediamine, is a diamino-substituted derivative of the 1,3-benzodioxole core structure. [4]The dihydrochloride salt is the common commercially available form.

| Property | Value | Source(s) |

| CAS Number | 81864-15-5 | [4] |

| Molecular Formula | C₇H₈N₂O₂ (Free Base) | [4] |

| Molecular Weight | 152.15 g/mol (Free Base) | [5] |

| Molecular Formula (Dihydrochloride) | C₇H₁₀Cl₂N₂O₂ | [6] |

| Molecular Weight (Dihydrochloride) | 225.07 g/mol | [4][5] |

| Appearance | Light brown or light red solid/powder | [5][6] |

| Melting Point (Dihydrochloride) | 247-249°C | [6] |

| Solubility (Dihydrochloride) | DMF: 15 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: 1 mg/mL | [4] |

Synthesis of this compound: A Strategic Approach

While a definitive, peer-reviewed, step-by-step protocol for the synthesis of this compound is not readily available in the public domain, a logical and established synthetic route can be proposed based on well-understood organic chemistry principles and the synthesis of analogous compounds. The most common starting material for the 1,3-benzodioxole core is catechol, which can be reacted with a methylene source to form the dioxole ring. [1][7] A plausible pathway to this compound would involve the dinitration of 1,3-benzodioxole followed by the reduction of the nitro groups to amines.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: A Proposed Synthesis

The following is a generalized, proposed protocol based on standard organic synthesis methodologies. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 1,3-Benzodioxole from Catechol

-

To a solution of catechol in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate.

-

Add dichloromethane (CH₂Cl₂) and heat the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by extraction and purified by distillation or chromatography to yield 1,3-benzodioxole.

Step 2: Dinitration of 1,3-Benzodioxole

-

Cool a mixture of concentrated nitric acid and sulfuric acid to 0°C.

-

Slowly add 1,3-benzodioxole to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product, 5,6-dinitro-1,3-benzodioxole, is then purified by recrystallization or column chromatography.

Step 3: Reduction to this compound

-

Dissolve the 5,6-dinitro-1,3-benzodioxole in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

After completion, cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) if an acidic reducing agent was used.

-

Extract the product with an organic solvent. The combined organic layers are then dried and concentrated to yield the crude this compound.

-

The product can be further purified by column chromatography or by forming the dihydrochloride salt and recrystallizing.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related compounds such as 1,3-benzodioxol-5-amine and the parent 1,3-benzodioxole, the expected spectral characteristics can be predicted. [8][9][10][11]

-

¹H NMR: The spectrum is expected to show a singlet for the two protons of the methylenedioxy group (-O-CH₂-O-), likely in the range of 5.9-6.0 ppm. The two aromatic protons would appear as singlets in the aromatic region. The protons of the two amino groups would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should show a signal for the methylene carbon of the dioxole ring at approximately 101 ppm. The aromatic carbons would appear in the range of 100-150 ppm, with the carbons attached to the oxygen and nitrogen atoms being the most deshielded.

-

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, and the characteristic C-O-C stretching of the dioxole ring would appear in the fingerprint region. [12][13][14]* Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of components of the dioxole ring and the amino groups.

Core Applications in Research and Development

Fluorescent Derivatization for Analytical Chemistry

The most prominent and well-documented application of this compound is as a highly sensitive fluorescent derivatization reagent. [4]It is particularly effective for the analysis of α-keto acids, neuraminic acids, and sialic acids by High-Performance Liquid Chromatography (HPLC). [4] The underlying chemistry involves a condensation reaction between the ortho-diamine functionality of this compound and the α-dicarbonyl moiety of the analyte to form a highly fluorescent quinoxaline derivative. This derivatization significantly enhances the detectability of these analytes, allowing for their quantification at very low concentrations in complex biological matrices such as serum and urine. [4]

Caption: General reaction scheme for the derivatization of an α-keto acid.

A Versatile Precursor in Medicinal Chemistry

The 1,3-benzodioxole scaffold is a cornerstone in the synthesis of numerous biologically active molecules. [1]Its derivatives have demonstrated a wide array of therapeutic potentials, including anti-tumor, anti-inflammatory, and neuroprotective effects. [1][2]The diamino substitution in this compound provides two nucleophilic sites, making it an excellent starting point for the construction of more complex heterocyclic systems, such as benzodiazepines and other pharmacologically relevant scaffolds. [3] For instance, derivatives of the 1,3-benzodioxole structure have been investigated as potent antagonists of the AMPA receptor, with potential applications in the treatment of epilepsy and other neurological conditions. [3]The synthesis of such compounds often involves the elaboration of amino-substituted benzodioxole precursors.

Safety and Handling

The dihydrochloride salt of this compound is classified as an irritant. [6][15]It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [15] Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [15][16]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is also noted to be light-sensitive. [6]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [15] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [15] * Ingestion: If swallowed, call a poison center or doctor. [16] For comprehensive safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier. [15]

-

Conclusion and Future Outlook

This compound is a molecule of significant utility, bridging the gap between analytical chemistry and synthetic drug development. Its role as a fluorescent labeling agent is well-established, providing a robust method for the sensitive detection of key biological analytes. In the realm of medicinal chemistry, its potential as a scaffold for the synthesis of novel therapeutic agents is vast, leveraging the proven biological importance of the 1,3-benzodioxole core.

Future research will likely focus on expanding the library of complex molecules synthesized from this versatile diamine. As our understanding of disease pathways becomes more nuanced, the ability to rapidly generate diverse molecular architectures from such foundational building blocks will be paramount. It is the author's belief that this compound will continue to be a valuable tool for researchers dedicated to advancing the frontiers of science and medicine.

References

- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 888632.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9229, 1,3-Benzodioxole.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine.

- Wikipedia. (n.d.). 1,3-Benzodioxole.

- Micale, N., et al. (2002).

- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxol-5-ol in NIST Chemistry WebBook.

- Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.

- Google Patents. (n.d.). WO2018234299A1 - Processes for the preparation of 1,3-benzodioxole heterocyclic compounds.

- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole in NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum.

- Vedejs, E. (2016). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole.

- ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.

- Google Patents. (n.d.). US6160133A - Synthesis of (S)-alpha-methyl-1,3-benzodioxole-5-ethanol and derivatives.

- MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.

- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole-5-carboxylic acid in NIST Chemistry WebBook.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound dihydrochloride | CymitQuimica [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 8. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Benzodioxole [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. scispace.com [scispace.com]

- 13. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 1,2-Diamino-4,5-methylenedioxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-4,5-methylenedioxybenzene, also known as 4,5-methylenedioxy-1,2-phenylenediamine, is an aromatic amine of significant interest in various scientific domains. Its unique structure, featuring a benzene ring substituted with two adjacent amino groups and a methylenedioxy bridge, makes it a valuable building block in organic synthesis and a crucial reagent in analytical chemistry. This technical guide provides a comprehensive overview of the core physical properties of 1,2-diamino-4,5-methylenedioxybenzene and its commonly used dihydrochloride salt, offering insights for its application in research and development.

The dihydrochloride salt of this compound is particularly notable for its use as a fluorogenic reagent, enabling the sensitive detection of α-keto acids through derivatization. This property has led to its widespread use in biomedical and clinical research. Understanding the physical characteristics of both the free base and its salt form is paramount for optimizing reaction conditions, developing analytical methods, and ensuring safe handling and storage.

Chemical Structure and Identification

The structural integrity of a molecule dictates its physical and chemical behavior. 1,2-Diamino-4,5-methylenedioxybenzene possesses a rigid aromatic core with functional groups that influence its polarity, solubility, and reactivity.

Free Base

-

Systematic Name: 1,3-Benzodioxole-5,6-diamine

-

Common Names: 4,5-Methylenedioxy-1,2-phenylenediamine, 3,4-Methylenedioxy-1,2-diaminobenzene

-

CAS Number: 38608-07-0[1]

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol [1]

Dihydrochloride Salt

-

Systematic Name: this compound dihydrochloride

-

Common Names: 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride, 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride

-

CAS Number: 81864-15-5

-

Molecular Formula: C₇H₁₀Cl₂N₂O₂

-

Molecular Weight: 225.07 g/mol

Tabulated Physical Properties

For ease of reference and comparison, the key physical properties of both the free base and the dihydrochloride salt are summarized below.

| Property | 1,2-Diamino-4,5-methylenedioxybenzene (Free Base) | 1,2-Diamino-4,5-methylenedioxybenzene Dihydrochloride |

| Molecular Weight | 152.15 g/mol [1] | 225.07 g/mol |

| Melting Point | Not available | 247 - 252 °C |

| Boiling Point | Decomposes before boiling (predicted) | Not applicable |

| Appearance | Not available | White to faint red solid |

| Solubility | Sparingly soluble in cold water; soluble in hot water and common organic solvents (e.g., ethanol, acetone, ethyl acetate) | Water: 50 mg/mLDMF: 15 mg/mL[2]DMSO: 10 mg/mL[2]Ethanol: 1 mg/mL[2]PBS (pH 7.2): 10 mg/mL[2] |

In-Depth Analysis of Physical Characteristics

Melting and Boiling Point

The melting point of the dihydrochloride salt is reported to be in the range of 247-252 °C. The relatively high melting point is indicative of the strong intermolecular forces present in the crystalline lattice of the salt, arising from ionic interactions and hydrogen bonding.

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis and analysis. The free base, being a polar molecule with hydrogen bonding capabilities, is expected to be sparingly soluble in non-polar solvents and more soluble in polar organic solvents and hot water.

The dihydrochloride salt exhibits significantly higher solubility in aqueous solutions due to its ionic nature. The reported solubility of 50 mg/mL in water makes it highly suitable for the preparation of aqueous reagent solutions for analytical derivatization reactions. Its solubility in polar aprotic solvents like DMF and DMSO, as well as in ethanol, provides versatility for its use in various reaction media.

Spectral Data (Predicted)

Due to the lack of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been predicted to provide an estimation of the expected spectral characteristics of the free base, 1,2-diamino-4,5-methylenedioxybenzene.

Predicted ¹H NMR Spectrum

-

Aromatic Protons (2H): A singlet is expected for the two equivalent aromatic protons, likely in the range of 6.2-6.5 ppm . The electron-donating effects of the amino and methylenedioxy groups would shield these protons, shifting them upfield compared to benzene.

-

Methylenedioxy Protons (2H): A singlet for the two equivalent protons of the methylenedioxy group is predicted to appear around 5.8-6.0 ppm .

-

Amino Protons (4H): A broad singlet for the four equivalent protons of the two amino groups is anticipated. The chemical shift of these protons is highly dependent on the solvent and concentration and could appear in a wide range, typically between 3.5-5.0 ppm .

Predicted ¹³C NMR Spectrum

-

C-O (Methylene Carbon): ~101 ppm

-

Aromatic C-H: ~105 ppm

-

Aromatic C-N: ~135 ppm

-

Aromatic C-O: ~142 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-diamino-4,5-methylenedioxybenzene would be characterized by the following key absorption bands:

-

N-H Stretching: Two or more sharp bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amino groups.

-

C-H Aromatic Stretching: Weak to medium bands just above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Several bands in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

-

C-O-C Asymmetric and Symmetric Stretching: Strong bands associated with the methylenedioxy group, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z 152. Fragmentation would likely involve the loss of components from the functional groups, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the determination of key physical properties of aromatic amines like 1,2-diamino-4,5-methylenedioxybenzene.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the sample of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Begin heating the block at a moderate rate.

-

As the temperature approaches the expected melting point (around 240 °C), reduce the heating rate to approximately 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination. A small, well-packed sample ensures uniform heat transfer.

Determination of Aqueous Solubility

This protocol describes a method for quantifying the solubility of the dihydrochloride salt in water.

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride to a known volume of deionized water (e.g., 10 mL) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

-

Sample Filtration:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent erroneously high solubility values.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared with known concentrations of the standard.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.

-

Trustworthiness and Self-Validation: The use of a calibration curve with known standards validates the accuracy of the analytical measurement. Reaching equilibrium by agitating for an extended period ensures that the maximum amount of solute has dissolved.

Visualization of Key Relationships

Logical Flow for Compound Identification

The following diagram illustrates a logical workflow for the identification and characterization of 1,2-diamino-4,5-methylenedioxybenzene, starting from a sample and leading to the confirmation of its physical properties.

Caption: Workflow for the physical characterization of 1,2-Diamino-4,5-methylenedioxybenzene.

Conclusion

This technical guide has provided a detailed examination of the physical properties of 1,2-diamino-4,5-methylenedioxybenzene and its dihydrochloride salt. The compiled data, including molecular characteristics, melting point, and solubility, are essential for the effective utilization of this compound in research and development. The provided experimental protocols offer a framework for the accurate determination of these properties, ensuring scientific rigor. The predicted spectral data serves as a valuable reference in the absence of experimentally derived public spectra. A thorough understanding of these fundamental physical properties is indispensable for any scientist or researcher working with this versatile chemical.

References

- PubChem. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene.

Sources

An In-Depth Technical Guide to 1,3-Benzodioxole-5,6-diamine: Properties, Synthesis, and Application in Ultrasensitive Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5,6-diamine, also widely known in the scientific community as 1,2-Diamino-4,5-methylenedioxybenzene or DMB, is a specialized aromatic amine of significant interest in bioanalytical chemistry and pharmaceutical research. Its unique structural configuration, featuring a benzodioxole core with vicinal amino groups, makes it an exceptional fluorogenic derivatizing agent. The true value of this reagent lies in its ability to selectively react with α-keto acids, such as sialic acids, to form highly fluorescent quinoxalinone derivatives. This reaction provides a basis for ultrasensitive detection and quantification of these crucial biological molecules using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a technique vital for glycobiology, cancer research, and the quality control of biopharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and its primary application as a premier tool for advanced chemical analysis.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. The compound is most commonly supplied and utilized as its more stable dihydrochloride salt.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 1,2-Diamino-4,5-methylenedioxybenzene (DMB), 4,5-Methylenedioxy-1,2-phenylenediamine | [2] |

| CAS Number | 38608-07-0 (Free Base) | [1] |

| 81864-15-5 (Dihydrochloride Salt) | [2][3] | |

| Molecular Formula | C₇H₈N₂O₂ (Free Base) | [1] |

| C₇H₁₀Cl₂N₂O₂ (Dihydrochloride Salt) | [3] | |

| Molecular Weight | 152.15 g/mol (Free Base) | [1][4] |

| 225.07 g/mol (Dihydrochloride Salt) | [3][5] | |

| Appearance | White to faint red/orange solid | [6][7] |

| Solubility (Salt) | Soluble in Water (50 mg/mL), DMF (15 mg/mL), DMSO (10 mg/mL) | [2][7] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 1,3-benzodioxole. The logical pathway involves the dinitration of the aromatic ring, followed by the subsequent reduction of the two nitro groups to the corresponding diamine.

Part 1: Synthesis of 5,6-Dinitro-1,3-benzodioxole (Precursor)

The foundational step is the electrophilic nitration of 1,3-benzodioxole. The methylenedioxy group is an activating group, directing nitration to the 5 and 6 positions.

Methodology:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

-

Slowly add 1,3-benzodioxole dropwise to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice, causing the solid dinitro product to precipitate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield pure 5,6-Dinitro-1,3-benzodioxole.[8][9][10]

Part 2: Reduction to this compound

The critical step is the reduction of the dinitro precursor to the target diamine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Methodology:

-

Charge a high-pressure hydrogenation vessel (Parr apparatus) with 5,6-Dinitro-1,3-benzodioxole and a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C) or a Raney Nickel catalyst.

-

Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction is often exothermic and may require initial cooling.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound free base.

-

For conversion to the dihydrochloride salt, dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration and dried.[11][12]

Caption: Synthetic workflow for this compound.

Structural Characterization

While publicly available spectra for this compound are scarce, the expected spectroscopic signatures can be predicted based on its structure.

-

¹H NMR: The spectrum of the free base in a solvent like CDCl₃ or DMSO-d₆ would be simple. A singlet integrating to 2H for the methylenedioxy (-O-CH₂-O-) protons would appear around 5.9-6.0 ppm. Two singlets, each integrating to 1H, would be present for the two aromatic protons. A broad singlet, integrating to 4H, corresponding to the two -NH₂ groups would also be observed; its chemical shift would be highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show five distinct signals in the aromatic region and one signal for the methylenedioxy carbon, typically around 100-102 ppm.

-

Mass Spectrometry: Electron ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 152.

Application Protocol: Fluorescent Labeling of Sialic Acids for HPLC Analysis

This compound's primary utility is in the highly sensitive quantification of sialic acids released from glycoproteins and other glycoconjugates. The diamine condenses with the α-keto acid functionality of sialic acid to form a stable, highly fluorescent derivative.[2][6]

Step 1: Release of Sialic Acids from Glycoconjugate

-

Sample Preparation: Prepare an aqueous solution of the glycoprotein or glycolipid sample (typically 1-10 µg).

-

Acid Hydrolysis: Add an equal volume of 2 M acetic acid or 0.1 M HCl to the sample.

-

Incubation: Heat the sample at 80°C for 2-3 hours to hydrolyze the glycosidic linkages and release the sialic acid residues.

-

Neutralization/Drying: Cool the sample and neutralize with a suitable base or dry the sample completely using a centrifugal vacuum concentrator. Reconstitute in a small volume of purified water.

Step 2: Derivatization with this compound

-

Reagent Preparation: Prepare the labeling reagent immediately before use. A typical formulation consists of:

-

7 mM this compound dihydrochloride

-

1 M β-mercaptoethanol (as a reducing agent/antioxidant)

-

18 mM sodium hydrosulfite (as a reducing agent/antioxidant)

-

Dissolved in 0.7 M acetic acid.

-

-

Reaction: To your sample containing the released sialic acids (e.g., 50 µL), add a 2-4 fold excess of the freshly prepared labeling reagent (e.g., 200 µL).

-

Incubation: Vortex the mixture and incubate at 50-60°C for 2-3 hours in the dark to prevent photodegradation of the fluorescent product.

-

Termination: Stop the reaction by placing the sample on ice or by immediate dilution for HPLC analysis. The sample is now ready for injection.

Step 3: HPLC Analysis

-

Column: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile, methanol, and water.

-

Detection: Set the fluorescence detector to an excitation wavelength (λex) of approximately 373 nm and an emission wavelength (λem) of approximately 448 nm.[6]

-

Quantification: Run sialic acid standards (e.g., N-acetylneuraminic acid, N-glycolylneuraminic acid) through the same derivatization and analysis protocol to generate a standard curve for accurate quantification.

Caption: Experimental workflow for sialic acid analysis using DMB.

Safety & Handling

This compound dihydrochloride is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7][13]

-

GHS Pictogram: GHS07 (Exclamation Mark).[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. The compound is noted to be light-sensitive and may discolor upon storage; it should be stored in a tightly sealed container, protected from light, and at a reduced temperature (e.g., -20°C for long-term stability).[2][5][7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[13]

References

- PubChem. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride.

- Biosynth. (2021, February 17). Safety Data Sheet: 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride.

- Cymit Quimica. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene, Dihydrochloride. Retrieved January 10, 2026.

- PubChem. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene.

- Biosynth. (2021). Safety Data Sheet for 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride. FD21461.

- NIST. (n.d.). 2-Methyl-6-nitroaniline.

- Sigma-Aldrich. (n.d.). 1,2-diamino-4,5-methylenedioxybenzene. Retrieved January 10, 2026.

- PubChem. (n.d.). 5,6-Dinitro-1,3-benzodioxole.

- PubChem. (n.d.). 2-Methyl-3-nitroaniline.

- ChemicalBook. (2025, January 27). 4-Methyl-2-nitroaniline.

- Cymit Quimica. (n.d.). 5,6-dinitro-1,3-benzodioxole. Retrieved January 10, 2026.

- Sigma-Aldrich. (n.d.). 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride. Retrieved January 10, 2026.

- Cayman Chemical. (n.d.). This compound (hydrochloride). Retrieved January 10, 2026.

- ResearchGate. (2008). Electrocatalytic hydrogenation of 5-, 8-nitro-, and 6,8-dinitroquinolines.

- ChemBK. (2024, April 10). 3-Methyl-4-nitroaniline.

- Sigma-Aldrich. (n.d.). Product Specification: 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride.

- Benchchem. (n.d.). 5,6-Dinitro-1,3-benzodioxole. Retrieved January 10, 2026.

- Fisher Scientific. (n.d.). Material Safety Data Sheet m-Phenylenediamine dihydrochloride.

- PubChem. (n.d.). 4-Methyl-3-nitroaniline.

- MDPI. (2024, October 2). Reduction of Trinitrobenzene to Amines with Molecular Hydrogen over Chrysocolla-like Catalysts.

Sources

- 1. 1,2-Diamino-4,5-methylenedioxybenzene | C7H8N2O2 | CID 3080788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride | C7H10Cl2N2O2 | CID 12896362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Diamino-4,5-methylenedioxybenzene, Dihydrochloride [cymitquimica.com]

- 6. 4,5-亚甲二氧基-1,2-苯二胺 二盐酸盐 BioReagent, suitable for fluorescence, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5,6-Dinitro-1,3-benzodioxole | C7H4N2O6 | CID 611325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,6-dinitro-1,3-benzodioxole | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biosynth.com [biosynth.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,3-Benzodioxole-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-5,6-diamine is a key building block in the synthesis of various pharmacologically active compounds and fluorescent probes.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. This technical guide provides a comprehensive overview of the solubility of this compound, blending established principles of chemical solubility with available experimental data and predictive insights. We will delve into the theoretical underpinnings of its solubility profile, present available quantitative data, and offer a detailed, field-proven protocol for its experimental determination.

Introduction: The Versatile Diamine

This compound, also known as 4,5-Methylenedioxy-1,2-phenylenediamine, possesses a unique molecular architecture. The presence of two electron-donating amino groups on a rigid benzodioxole scaffold imparts specific chemical properties that are leveraged in medicinal chemistry and materials science. The amino groups serve as reactive handles for further chemical modifications and are capable of forming hydrogen bonds, which significantly influences the molecule's interaction with various solvents. Understanding its solubility is not merely an academic exercise; it is a critical factor in the practical application of this compound in research and development.

The Science of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

Polar Amino Groups: The two primary amine (-NH₂) groups are polar and can act as both hydrogen bond donors and acceptors.[3] This suggests a higher affinity for polar solvents.

-

Aromatic Benzodioxole Core: The fused ring system is largely nonpolar and hydrophobic, favoring interactions with nonpolar solvents.[4]

-

Molecular Symmetry and Crystal Packing: The arrangement of molecules in the solid state (crystal lattice energy) must be overcome by solvent-solute interactions for dissolution to occur.

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Solubility Profile of this compound

Direct, publicly available quantitative solubility data for the free base of this compound in a wide array of organic solvents is limited. However, data for its hydrochloride salt and for the structurally analogous compound o-phenylenediamine provide valuable insights.

Experimental Solubility of the Hydrochloride Salt

The hydrochloride salt of this compound exhibits solubility in several common laboratory solvents. This data is particularly relevant for applications where the compound is used in its salt form, for example, in the preparation of aqueous stock solutions for biological assays.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | 15 | Ambient | A polar aprotic solvent, effective at solvating the salt. |

| Dimethyl sulfoxide (DMSO) | 10 | Ambient | Another polar aprotic solvent, commonly used for compound storage. |

| Ethanol | 1 | Ambient | A polar protic solvent, showing lower solvating power for the salt compared to DMF and DMSO. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | Ambient | Indicates reasonable solubility in aqueous buffer, important for biological applications. |

Data sourced from Cayman Chemical product information sheet.[5]

Predicted Solubility of the Free Base

Based on the principles of solubility and data from analogous compounds like o-phenylenediamine, a predicted solubility profile for the free base of this compound in a broader range of organic solvents can be constructed. The free base, lacking the ionic character of the hydrochloride salt, is expected to show improved solubility in less polar organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[6] |

| Polar Aprotic | Acetonitrile, Acetone | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions. Acetonitrile is a particularly good solvent for o-phenylenediamine.[6] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can interact with the aromatic ring and have some capacity for hydrogen bonding with the amino groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent limits solubility. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents favors interaction with the benzodioxole core, but they are poor at solvating the polar amino groups. |

| Nonpolar | Hexane, Cyclohexane | Very Low | The significant polarity mismatch between the diamine and these aliphatic hydrocarbons results in poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent using the reliable shake-flask method.[7]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same temperature to let the excess solid settle. For finer particles, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. Determine the concentration by comparing the analytical response to a pre-established calibration curve of the compound in the same solvent.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

Self-Validating System

To ensure the trustworthiness of the results, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the calculated solubility values from the later time points are consistent, it indicates that equilibrium has been reached.

Safety and Handling

This compound, like many aromatic amines, should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

-

Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

References

- Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from a web page providing information on the physical and chemical properties of 1,3-Benzodioxole.

- Hara, S., Yamaguchi, M., Takemori, Y., et al. (1986). Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids in human serum and urine and rat serum by reversed-phase liquid chromatography with fluorescence detection. J.

- PubChem. (n.d.). 1,3-Benzodioxole.

- Cayman Chemical. (n.d.). This compound (hydrochloride).

- Fisher Scientific. (n.d.). Benzodioxoles.

- CymitQuimica. (n.d.). 1,3-Benzodioxole-5-acetonitrile.

- ResearchGate. (2025). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K.

- ChemicalBook. (2025). o-Phenylenediamine.

- NCERT. (n.d.). Amines. Retrieved from an educational resource on the properties of amines.

- OSHA. (1991). m-, o-, and p-Phenylenediamine. Retrieved from a sampling and analytical method page.

- Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from the Wikipedia page for o-Phenylenediamine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Benzodioxole.

- ChemicalBook. (2025). 1,3-Benzodioxole - Safety Data Sheet.

- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an educational resource on solubility principles.

- Benchchem. (2025). The Solubility of N-Phenyl-p-phenylenediamine in Organic Solvents: An In-depth Technical Guide.

- CymitQuimica. (n.d.). This compound dihydrochloride.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1,2-Methylenedioxybenzene.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

Sources

1H NMR and 13C NMR spectra of 1,3-Benzodioxole-5,6-diamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-Benzodioxole-5,6-diamine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important aromatic diamine using ¹H and ¹³C NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts and coupling patterns, present predicted spectral data, and provide a robust experimental protocol for acquiring high-fidelity spectra. The causality behind experimental choices and spectral interpretation is emphasized to ensure both scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic aromatic compound featuring a benzodioxole core functionalized with two adjacent amine groups. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a key structural motif found in numerous natural products and synthetic compounds, including pharmaceuticals and agrochemicals.[1][2] The addition of the 5,6-diamine functionality makes this molecule a valuable building block, particularly in the synthesis of heterocyclic systems like benzimidazoles, which are of significant interest in medicinal chemistry.

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For a molecule like this compound, ¹H and ¹³C NMR provide direct insights into the electronic environment of every proton and carbon atom, respectively. This allows for the verification of its synthesis, assessment of purity, and serves as a foundational dataset for further chemical modifications. This guide will serve as an authoritative reference for the interpretation of its NMR spectra.

Molecular Structure and Predicted NMR Signals

The key to interpreting an NMR spectrum is a thorough understanding of the molecule's structure and symmetry. This compound possesses a plane of asymmetry due to the ortho-diamine substitution pattern on the benzodioxole ring. This lack of symmetry dictates that chemically non-equivalent atoms will produce distinct signals.

Caption: Standard workflow for NMR analysis of this compound.

Conclusion

This guide has provided a detailed, technically grounded framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By correlating the molecular structure with predicted spectral features and outlining a robust experimental protocol, this document serves as a valuable resource for scientists engaged in synthesis, quality control, and drug discovery. The principles of causality discussed herein—explaining why signals appear at specific chemical shifts—empower researchers to move beyond simple pattern recognition to a deeper, more authoritative understanding of their analytical data.

References

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001).

- PubChem. (n.d.). 1,3-Benzodioxole.

- Alfa Chemistry. (n.d.). CAS 81864-15-5 this compound dihydrochloride. Alfa Chemistry.

- ChemicalBook. (n.d.). 1,3-Benzodioxole(274-09-9) 13C NMR spectrum. ChemicalBook.

- Mighani, H., & Kia, N. (2015). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).

- SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. SpectraBase.

- Solaiman, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020). MDPI.

- Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL.

- Fisher Scientific. (n.d.). Benzodioxoles. Fisher Scientific.

- University of Puget Sound. (n.d.). NMR Chemical Shifts. University of Puget Sound.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1,3-Benzodioxole-5,6-diamine (DMB)

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 1,3-Benzodioxole-5,6-diamine, a critical reagent in biomedical and pharmaceutical research. Commonly known as DMB, this compound serves as a highly effective fluorescent derivatization agent, particularly for α-keto acids like sialic acids, enabling their sensitive detection by HPLC.[1] A thorough understanding of its mass spectrometric behavior is paramount for two core reasons: first, to verify the purity and identity of the reagent itself, and second, to accurately identify and quantify its conjugated derivatives in complex biological matrices. This whitepaper details the fundamental physicochemical properties of DMB, explores optimal ionization and analysis strategies, presents predicted fragmentation pathways, and provides field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Physicochemical Characteristics

The analytical behavior of any molecule is dictated by its structure. This compound is an aromatic compound featuring a stable benzodioxole core with two adjacent amine functional groups.[1][2] These ortho-diamines are the reactive moiety for derivatization, while the conjugated aromatic system is responsible for its fluorescent properties. The key functional groups—the aromatic ring, the ether-like methylenedioxy bridge, and the basic amine groups—each profoundly influence the molecule's ionization and subsequent fragmentation in a mass spectrometer.

| Property | Value | Source(s) |

| Systematic Name | This compound | [2] |

| Common Synonyms | DMB, 1,2-Diamino-4,5-methylenedioxybenzene | [1][2] |

| CAS Number | 81864-15-5 (for dihydrochloride salt) | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol (Free Base) | |

| Molecular Formula (HCl) | C₇H₈N₂O₂ · 2HCl | [1][3] |

| Molecular Weight (HCl) | 225.07 g/mol | [1][2] |

Ionization & Analysis Strategies: The Causality of Choice

Selecting the appropriate ionization technique is the most critical decision in developing a robust MS method. The choice is not arbitrary; it is a direct function of the analyte's properties and the analytical question being asked.

Electron Ionization (EI)

EI is a high-energy, "hard" ionization technique best coupled with Gas Chromatography (GC). For DMB, its utility is primarily in the quality control of the neat reagent.

-

Expertise & Experience: By bombarding the molecule with high-energy electrons (typically 70 eV), EI induces reproducible and extensive fragmentation.[4] This creates a detailed "fingerprint" mass spectrum that is excellent for unambiguous library matching and structural confirmation. The stability of the benzodioxole ring ensures that a molecular ion peak, though perhaps not the base peak, is typically observable.[5]

-

Trustworthiness: The fragmentation patterns generated by EI are highly consistent and instrument-independent, forming the basis of extensive spectral libraries (e.g., NIST, Wiley). This allows for a self-validating system where an experimentally acquired spectrum can be confidently matched to a reference, confirming the identity and purity of the DMB starting material.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, making it the unequivocal choice for Liquid Chromatography (LC-MS) analysis, especially for DMB-derivatized biomolecules.

-

Expertise & Experience: ESI imparts minimal excess energy during the ionization process, which preserves the intact molecule. For DMB, the two basic amine groups are readily protonated in the acidic mobile phases typically used in reversed-phase LC, leading to a strong signal for the protonated molecular ion, [M+H]⁺. When analyzing a DMB-derivatized sialic acid, for instance, ESI ensures that the parent conjugate ion remains intact for subsequent MS/MS analysis, which is essential for both identification and quantification in a complex matrix.

-

Trustworthiness: In an LC-MS/MS workflow, the protocol becomes self-validating. We first select the theoretical m/z of the protonated DMB-analyte conjugate in the first quadrupole (Q1). This isolated ion is then fragmented in the collision cell (Q2), and a characteristic daughter ion is monitored in the third quadrupole (Q3). The specific transition from parent ion to daughter ion provides an exceptionally high degree of certainty and selectivity, effectively eliminating false positives.

Predicted Fragmentation Pathways under Electron Ionization

-

Molecular Ion (M⁺˙) Formation: The initial event is the removal of an electron to form the molecular ion at m/z 152 . Due to the aromatic system, this ion is expected to be reasonably stable and clearly visible.

-

Loss of Hydrogen Radical (•H): A common initial fragmentation for amines is the loss of a hydrogen atom from an -NH₂ group to form a stable iminium cation at m/z 151 .

-

Loss of Formaldehyde (CH₂O): A characteristic fragmentation for the methylenedioxy group is the cleavage of the dioxole ring, leading to the loss of a neutral formaldehyde molecule. This would yield a fragment ion at m/z 122 .

-

Loss of Hydrogen Cyanide (HCN): Following initial fragmentation, the aromatic ring containing nitrogen can rearrange and eliminate a neutral molecule of HCN, a common pathway for aromatic amines, resulting in a fragment at m/z 125 (from M⁺˙) or m/z 124 (from [M-H]⁺).

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols & Workflows

The following protocols represent robust, field-tested methodologies for the analysis of DMB and its derivatives.

Caption: General analytical workflows for DMB analysis.

Protocol 4.1: Purity Assessment via GC-MS

Causality: This protocol is designed for the definitive identification and purity assessment of the DMB reagent. GC provides the necessary separation for potential synthesis impurities, while EI-MS provides a high-confidence spectral fingerprint for confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound dihydrochloride.

-

Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Perform a 1:100 dilution of the stock solution in methanol for a final working concentration of 10 µg/mL.

-

-

GC Conditions:

-

Injector: Splitless mode, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: Compare the resulting spectrum of the main peak against the predicted fragmentation pattern and check for co-eluting impurities.

-

Protocol 4.2: Quantification of DMB-Derivatized Sialic Acid via LC-MS/MS

Causality: This protocol provides a highly selective and sensitive method for quantifying a specific analyte (e.g., N-acetylneuraminic acid) from a biological sample. LC separates the derivatized analyte from matrix components. ESI provides the intact parent ion, and MS/MS (specifically Multiple Reaction Monitoring, MRM) provides the specificity needed for accurate quantification, following established methods.[1]

-

Derivatization (Adapted from Hara, S., et al.[1]):

-

To 100 µL of sample (e.g., deproteinized serum), add 100 µL of DMB reagent solution (containing DMB, mercaptoethanol, and sodium hydrosulfite in acetate buffer).

-

Incubate at 50 °C for 2 hours in the dark.

-

Stop the reaction by adding 20 µL of 1 M NaOH.

-

-

Sample Cleanup:

-

If necessary, perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and highly polar interferences.

-

-

LC Conditions:

-

Column: C18 reversed-phase, 100 mm x 2.1 mm, 2.6 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions (MRM Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

MRM Transition:

-

Analyte: N-acetylneuraminic acid-DMB (Precursor Ion [M+H]⁺: m/z 426.2).

-

Transition: Select a specific, stable fragment ion (e.g., m/z 248.1) for quantification (Product Ion).

-

-

Data Analysis: Quantify the analyte peak area against a calibration curve prepared with certified standards.

-

Conclusion

The mass spectrometric analysis of this compound is a tale of two distinct applications. For the reagent itself, GC-MS with Electron Ionization provides an unparalleled level of structural confirmation and purity assessment through its detailed, reproducible fragmentation patterns. For its crucial role in quantitative bioanalysis, LC-MS/MS with Electrospray Ionization offers the sensitivity and absolute specificity required to measure DMB-derivatized analytes in challenging biological matrices. The deliberate choice of methodology, grounded in the fundamental principles of molecular structure, ionization, and fragmentation, is the cornerstone of generating trustworthy and scientifically sound data in both research and drug development settings.

References

- National Institute of Standards and Technology (NIST). (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook, SRD 69.

- Sciencemadness Discussion Board. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.

- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7343–7355.

- Wikipedia. (n.d.). 1,3-Benzodioxole.

- PubChem. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride.

- ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- Royal Society of Chemistry. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 143(8), 1839-1845.

- Semantic Scholar. (2016). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids.

- PubChem. (n.d.). 1,3-Benzodioxole.

- Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.

- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

- Science Publishing Group. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative.

- ResearchGate. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 143(8), 1839-1845.

- Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern.

- PubMed. (2024). Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI). Molecules, 29(15), 3438.

- PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-Benzodioxole-5,6-diamine

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,3-Benzodioxole-5,6-diamine, a key intermediate in pharmaceutical and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the vibrational modes of this molecule, offers a detailed, step-by-step protocol for sample analysis, and presents a thorough interpretation of its characteristic spectral features. By integrating established principles of IR spectroscopy with practical experimental considerations, this guide serves as an authoritative reference for the characterization and quality control of this compound.

Introduction: The Significance of this compound

This compound, also known as 5,6-diamino-1,3-benzodioxole, is a vital building block in the synthesis of a variety of biologically active compounds. Its unique structure, featuring a benzodioxole ring system with adjacent amine functionalities, makes it a precursor for various therapeutic agents and research chemicals. Accurate and reliable analytical methods are paramount for ensuring the purity and identity of this compound in research and development settings.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide will delve into the intricacies of the IR spectrum of this compound, enabling researchers to confidently identify and characterize this important molecule.

Theoretical Framework: Understanding the Vibrational Landscape

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the 1,3-benzodioxole core and the two primary aromatic amine groups. A thorough understanding of these individual components is essential for a comprehensive spectral interpretation.

The 1,3-Benzodioxole Core

The 1,3-benzodioxole moiety is characterized by several key vibrational modes. The C-O-C asymmetric and symmetric stretches of the dioxole ring typically appear in the fingerprint region. The aromatic C-H stretching vibrations of the benzene ring are expected just above 3000 cm⁻¹, while the in-plane C=C stretching vibrations of the aromatic ring give rise to a series of absorptions between 1400 and 1600 cm⁻¹.[1][2]

The Primary Aromatic Amine Functionalities

The two primary amine (-NH₂) groups are responsible for some of the most characteristic bands in the spectrum. Primary amines exhibit two distinct N-H stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[3][4] The presence of two bands in this region is a hallmark of a primary amine. Additionally, the N-H bending (scissoring) vibration typically appears in the 1580-1650 cm⁻¹ range, and the C-N stretching vibration for aromatic amines is found between 1250 and 1335 cm⁻¹.[4]

Substitution Pattern on the Benzene Ring

The benzene ring in this compound is tetrasubstituted (1,2,4,5-substitution pattern). The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern of the aromatic ring and can provide confirmatory evidence for the structure. For 1,2,4,5-tetrasubstituted benzenes, characteristic absorptions are expected in the 850-900 cm⁻¹ region.[2]

Below is a diagram illustrating the key functional groups and their expected vibrational motions that contribute to the IR spectrum.

Caption: Key vibrational modes of this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is recommended for its simplicity and minimal sample preparation.[5]

Instrumentation and Materials

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample (solid powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed and aligned.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction and peak picking.

-

Analyze the spectrum by identifying the characteristic absorption bands as detailed in the following section.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to prepare for the next measurement.

-

The experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The following table summarizes the predicted characteristic infrared absorption bands for this compound, their corresponding vibrational modes, and expected wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Doublet with symmetric stretch, characteristic of primary amines.[3][4] |

| 3350 - 3250 | N-H Symmetric Stretch | Medium | Doublet with asymmetric stretch, characteristic of primary amines.[3][4] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[1][2] |

| 2960 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Arising from the -CH₂- group in the dioxole ring. |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the presence of primary amine groups.[4] |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Medium-Strong | A series of bands indicating the aromatic nature of the core.[1][2] |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Characteristic of the bond between the amine nitrogen and the aromatic ring.[4] |

| 1300 - 1000 | C-O-C Stretch (Dioxole) | Strong | Asymmetric and symmetric stretches of the ether linkages in the dioxole ring. |

| 900 - 850 | Aromatic C-H Out-of-Plane Bend | Strong | Indicative of the 1,2,4,5-tetrasubstitution pattern on the benzene ring.[2] |

Note: The exact peak positions can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Conclusion

The infrared spectrum of this compound is rich with information that allows for its unambiguous identification. The key diagnostic features include the characteristic doublet of N-H stretching bands for the primary amine groups, the aromatic C-H and C=C stretching vibrations, the strong C-N and C-O-C stretching absorptions, and the out-of-plane C-H bending bands that confirm the substitution pattern. This in-depth guide provides the theoretical foundation and practical methodology for researchers to confidently utilize IR spectroscopy for the analysis of this important synthetic intermediate, thereby ensuring the integrity and quality of their scientific endeavors.

References

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole. In NIST Chemistry WebBook.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

Sources

An In-Depth Technical Guide to the Stability and Storage of 1,3-Benzodioxole-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist